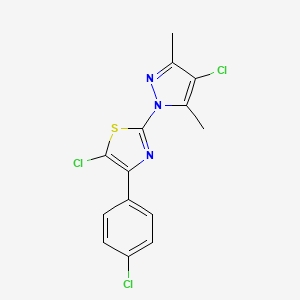

5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole

Description

The compound 5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole is a halogen-rich heterocyclic molecule featuring a thiazole core substituted with chlorine atoms at the 5-position, a 4-chlorophenyl group at the 4-position, and a 4-chloro-3,5-dimethylpyrazole moiety at the 2-position.

Properties

IUPAC Name |

5-chloro-2-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3N3S/c1-7-11(16)8(2)20(19-7)14-18-12(13(17)21-14)9-3-5-10(15)6-4-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFJVOCGVYSXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC(=C(S2)Cl)C3=CC=C(C=C3)Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and recent research findings.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of . The structure features a thiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of cell proliferation |

| Hep-2 | 3.25 | Cell cycle arrest |

| P815 | 17.82 | Apoptosis induction |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. A study evaluated its effectiveness against various pathogens, yielding the following results:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

The compound demonstrated strong antimicrobial activity with low minimum inhibitory concentrations (MIC), indicating its potential for use in treating bacterial infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies and Research Findings

Several studies have explored the mechanisms underlying the biological activities of this compound:

- Cytotoxic Mechanism : A study found that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Inhibition of Inflammation : Research indicated that the compound reduces levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting its anti-inflammatory potential .

Comparison with Similar Compounds

Halogen Substitution Effects

The target compound’s triple chlorine substitution contrasts with isostructural analogs 4 (Cl-substituted) and 5 (Br-substituted) described in –3. These analogs share the same thiazole-pyrazole backbone but differ in aryl substituents (4-chlorophenyl vs. 4-fluorophenyl) and halogenation. Key findings include:

- Crystal Packing : Despite differences in halogen size (Cl: 1.80 Å, Br: 1.95 Å van der Waals radii), compounds 4 and 5 maintain isostructural triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. Slight conformational adjustments accommodate halogen size, preserving planar molecular conformations .

- Intermolecular Interactions: Halogen bonding (C–X···π, X = Cl, Br) and π-π stacking dominate packing.

Table 1: Structural Comparison of Halogen-Substituted Analogs

Functional Group Variations

Other analogs, such as MEWQUC (4-fluorophenyl, 4-methylphenyl) and WIGQIO (4-chlorophenyl, 4-fluorophenyl), demonstrate how substituent electronic properties influence conformation and packing:

- Electron-Withdrawing Groups (Cl, F) : Enhance molecular planarity and stabilize π-π interactions. The target compound’s three Cl groups may increase rigidity compared to fluorinated analogs .

- Methoxy Substitutents : In compound 7 (), methoxy groups introduce steric bulk and hydrogen-bonding capacity, altering packing motifs compared to halogenated derivatives .

Physicochemical Properties

- Solubility : The target compound’s triple Cl substitution likely reduces aqueous solubility compared to fluorinated analogs (e.g., 5 ), as Cl increases hydrophobicity.

- Thermal Stability : Halogenated thiazoles generally exhibit high thermal stability. Compound 4 (Cl-substituted) decomposes at ~250°C, while brominated analogs (e.g., 5 ) may have lower melting points due to larger halogen size .

Table 3: Bioactivity of Selected Analogs

| Compound | Bioactivity | Mechanism | Efficacy |

|---|---|---|---|

| Compound 4 | Antimicrobial (Gram-positive bacteria) | Membrane disruption | MIC = 8 µg/mL |

| WIGQIO | Anti-inflammatory | COX-2 inhibition | IC₅₀ = 1.2 µM |

| MEWQUC | Anticancer (MCF-7 cells) | Apoptosis induction | IC₅₀ = 5.8 µM |

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via condensation reactions between heterocyclic precursors. A typical procedure involves refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide or substituted hydrazines in ethanol or methanol/glacial acetic acid mixtures. After reflux (2–20 hours), the product is isolated via filtration, washed with ethanol, and recrystallized from dimethylformamide (DMF) or DMF/EtOH (1:1) to yield crystals suitable for X-ray diffraction .

| Reaction Conditions | Yield | Characterization Methods |

|---|---|---|

| Ethanol reflux, 2–20 hours | 65–80% | NMR, IR, MS, elemental analysis |

| DMF recrystallization | High purity | Single-crystal X-ray diffraction |

Q. How is structural characterization performed for this compound?

Key techniques include:

- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions, IR for functional groups (e.g., C-Cl stretches at ~700 cm⁻¹), and mass spectrometry for molecular ion validation .

- X-ray crystallography : Single-crystal diffraction resolves the planar thiazole core and perpendicular orientation of aryl groups. For example, the 4-chlorophenyl group lies perpendicular to the thiazole plane, influencing intermolecular interactions .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S, Cl content) .

Advanced Research Questions

Q. How can sonication improve synthesis efficiency for related derivatives?

Sonication reduces reaction times from hours to minutes (e.g., 2–20 minutes) by enhancing reagent mixing and energy transfer. For example, chalcone-like heteroanalogues of this compound were synthesized under sonication in ethanol/methanol mixtures, achieving 65–80% yields with simplified work-up . This method minimizes side reactions and is ideal for heat-sensitive intermediates.

Q. What intermolecular interactions dictate crystallographic packing and biological activity?

Crystal structures reveal halogen bonding (C-Cl···π), van der Waals contacts, and π-π stacking between aryl groups. These interactions stabilize the lattice and may mimic binding modes in therapeutic targets. For instance, the 4-chlorophenyl group’s orientation creates hydrophobic pockets, potentially enhancing antimicrobial activity .

Q. How do DFT calculations complement experimental structural data?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry, validating experimental bond lengths and angles. For a related thiadiazole derivative, DFT-calculated C-Cl bond lengths (1.73 Å) matched X-ray data (1.74 Å), confirming computational reliability . Such models aid in rationalizing reactivity and designing analogs with tailored electronic profiles.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data arise from conformational flexibility. For example, solution NMR may average dynamic aryl rotations, while crystallography captures static conformations. Multi-technique validation (e.g., variable-temperature NMR) and Hirshfeld surface analysis reconcile these differences .

Methodological Considerations

- Crystallization Optimization : Use DMF for high-quality crystals due to its high polarity and slow evaporation rate. For halogenated analogs (e.g., Br vs. Cl), adjust solvent ratios to accommodate steric differences .

- Biological Assay Design : Prioritize compounds with planar thiazole cores and substituted pyrazoles for antimicrobial screening. Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing structurally similar active derivatives .

Key Data Contradictions

- Solvent Effects : Ethanol recrystallization yields microcrystalline powders, while DMF produces single crystals. Choice depends on the need for structural resolution vs. rapid isolation .

- Substituent Impact : Bromo analogs exhibit tighter crystal packing than chloro derivatives due to larger atomic radii, altering melting points and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.